Pentacarbonylchromium

描述

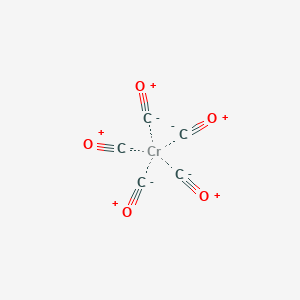

Structure

2D Structure

属性

分子式 |

C5CrO5 |

|---|---|

分子量 |

192.05 g/mol |

IUPAC 名称 |

carbon monoxide;chromium |

InChI |

InChI=1S/5CO.Cr/c5*1-2; |

InChI 键 |

HAUXSVQKDKQHTF-UHFFFAOYSA-N |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Pentacarbonylchromium Complexes

Photochemical Generation of Pentacarbonylchromium Solvates

Photochemical activation of the stable and readily available chromium hexacarbonyl, Cr(CO)₆, is a primary route for the generation of the highly reactive this compound fragment, Cr(CO)₅. This coordinatively unsaturated 16-electron species is typically trapped in situ by a coordinating solvent to form a labile solvate complex, which serves as a convenient precursor for further reactions.

Ultraviolet Irradiation of Chromium Hexacarbonyl Precursors

The most common method for generating this compound solvates involves the ultraviolet (UV) irradiation of a solution of chromium hexacarbonyl in a suitable coordinating solvent. The absorption of a UV photon by Cr(CO)₆ promotes an electron to an anti-bonding orbital, leading to the dissociation of a single carbonyl ligand. The resulting Cr(CO)₅ fragment is then trapped by a solvent molecule (S) to form the solvated complex, [Cr(CO)₅(S)].

Commonly used solvents for this purpose include tetrahydrofuran (B95107) (THF), cyclohexane (B81311), and methanol. The choice of solvent can influence the stability and reactivity of the resulting solvate. For instance, UV irradiation of Cr(CO)₆ in THF yields the relatively stable [Cr(CO)₅(THF)] complex, which can be readily used for subsequent ligand substitution reactions. Flash photolysis studies in cyclohexane have demonstrated the formation of Cr(CO)₅ as a transient species with a lifetime of greater than 50 nanoseconds. In methanol, direct observation of the formation of pentacarbonyl(methanol)chromium has been reported following photodissociation of chromium hexacarbonyl.

Matrix Isolation Techniques for Unstable Solvated Species

Matrix isolation is a powerful experimental technique used to trap and study highly reactive and unstable species at very low temperatures. In the context of this compound chemistry, this method allows for the stabilization and spectroscopic characterization of otherwise transient solvated species.

The technique involves co-depositing a dilute mixture of the precursor, chromium hexacarbonyl, and a large excess of an inert matrix gas (such as argon or nitrogen) onto a cryogenic surface. Subsequent in-situ UV irradiation of the matrix leads to the formation of the Cr(CO)₅ fragment, which can then interact with a co-deposited solvent molecule or even the matrix gas itself. The inert and rigid environment of the matrix prevents diffusion and subsequent reactions, allowing for detailed spectroscopic analysis, primarily through infrared (IR) spectroscopy. This has enabled the characterization of a variety of labile adducts, including complexes with noble gases.

Synthesis of this compound Anionic Species

The reduction of chromium hexacarbonyl provides access to anionic this compound species, most notably the pentacarbonylchromate dianion, [Cr(CO)₅]²⁻. This highly reduced species is a potent nucleophile and serves as a valuable synthon in organometallic chemistry.

The synthesis of the [Cr(CO)₅]²⁻ dianion can be achieved by the reaction of chromium hexacarbonyl with strong reducing agents. For example, the reaction of Cr(CO)₆ with sodium in liquid ammonia (B1221849) or with potassium-graphite (C₈K) in THF at low temperatures yields the corresponding alkali metal salts of the dianion.

The in-situ generated lithium and sodium salts of [Cr(CO)₅]²⁻ react cleanly and rapidly with various electrophiles. For instance, their reaction with aryl or alkyl acid chlorides at low temperatures in THF produces acylpentacarbonylchromate salts, M'[RC(O)Cr(CO)₅] (where M' = Li, Na). These acyl complexes can be subsequently O-methylated to afford Fischer-type alkoxycarbene complexes. The first crystallographic characterization of the pentacoordinated [Cr(CO)₅]²⁻ dianion was achieved in the salt [K(2,2,2-crypt)]₂[Cr(CO)₅]·ethylenediamine (B42938), revealing a distorted trigonal-bipyramidal geometry around the chromium center.

| Precursor | Reducing Agent | Product | Reference |

| Cr(CO)₆ | Sodium in liquid ammonia | Na₂[Cr(CO)₅] | acs.org |

| Cr(CO)₆ | Potassium-graphite (C₈K) | K₂[Cr(CO)₅] | thieme-connect.de |

| Cr(CO)₆ | K₃Cd₂Sb₂ in ethylenediamine with 2,2,2-crypt | [K(2,2,2-crypt)]₂[Cr(CO)₅] | nih.gov |

Direct Ligand Exchange Synthesis of this compound Derivatives

One of the most versatile methods for preparing a wide variety of this compound derivatives, [Cr(CO)₅L], is through the direct substitution of a carbonyl ligand in chromium hexacarbonyl or a labile ligand in a this compound solvate by a donor ligand L. This approach allows for the systematic variation of the electronic and steric properties of the resulting complex.

Phosphine (B1218219) and Phosphite (B83602) Ligand Coordination

Phosphines (PR₃) and phosphites (P(OR)₃) are excellent ligands for stabilizing the this compound moiety. The synthesis of [Cr(CO)₅(PR₃)] and [Cr(CO)₅(P(OR)₃)] complexes is typically achieved by heating a solution of chromium hexacarbonyl with the desired phosphine or phosphite ligand. Alternatively, the photochemically generated [Cr(CO)₅(THF)] can be reacted with the phosphorus-based ligand at lower temperatures.

| Ligand (L) | Synthetic Method | ν(CO) (cm⁻¹) | Reference |

| PMe₃ | Reaction with (C₅Ph₅)Cr(CO)₃ in THF | Not specified | marshall.edu |

| PMe₂Ph | Reaction with (C₅Ph₅)Cr(CO)₃ in THF | Not specified | marshall.edu |

| P(OMe)₃ | Reaction with (C₅Ph₅)Cr(CO)₃ in THF at -78 °C | Not specified | marshall.edu |

| PCl₃ | Not specified | Not specified | acs.org |

| PBr₃ | Not specified | Not specified | acs.org |

N-Donor Ligand Complexation

A variety of N-donor ligands, including amines, pyridines, and other nitrogen-containing heterocycles, can displace a carbonyl ligand from chromium hexacarbonyl to form [Cr(CO)₅(L)] complexes. These reactions are typically carried out under thermal or photochemical conditions.

The coordination of N-donor ligands to the this compound fragment has been extensively studied. The stability of the resulting complexes and the nature of the Cr-N bond are dependent on the basicity and steric bulk of the nitrogen ligand. For example, the structure of pentacarbonyl(morpholine-κN)chromium(0) has been determined by X-ray crystallography, revealing a slightly distorted octahedral geometry around the chromium atom. The synthesis of chromium(III) complexes with bidentate PN and tridentate P-NH-P ligands has also been reported, showcasing the versatility of ligand design in chromium chemistry.

| Ligand (L) | Synthetic Method | Key Finding | Reference |

| Morpholine (B109124) | Not specified | Crystal structure determined | researchgate.net |

| NH₂(CH₂)₂PPh₂ (PN) | Mechanochemical | Formation of cis-[Cr(PN)Cl₂]Cl | nih.gov |

| (S,S)-[NH₂(CHPh)₂PPh₂] (P'N) | Mechanochemical | Formation of cis-[Cr(P'N)Cl₂]Cl | nih.gov |

Chalcogen-Donor Ligand Complexation

The synthesis of this compound complexes featuring chalcogen-donor ligands, specifically those containing sulfur, selenium, and tellurium, is a well-established area of organometallic chemistry. The primary method for the formation of these complexes involves the substitution of one carbonyl ligand from the hexacarbonylchromium precursor. This is most commonly achieved through a photochemical route, which allows for mild reaction conditions.

The general synthetic strategy involves the ultraviolet irradiation of a solution of hexacarbonylchromium (Cr(CO)₆) in an inert solvent, such as n-hexane or tetrahydrofuran (THF). This irradiation promotes the dissociation of a single CO ligand, generating the highly reactive, solvent-stabilized intermediate, pentacarbonyl(tetrahydrofuran)chromium, [Cr(CO)₅(THF)]. The weakly coordinated THF molecule is then readily displaced by the incoming chalcogen-donor ligand (ER₂) to yield the desired [Cr(CO)₅(ER₂)] complex (where E = S, Se, Te).

Complexes with various thioether (R₂S), selenoether (R₂Se), and telluroether (R₂Te) ligands have been synthesized using this photochemical approach. The stability of the resulting complexes tends to decrease down the group, with the telluroether complexes being the most labile and sensitive to decomposition.

Characterization of these complexes relies heavily on infrared (IR) spectroscopy, particularly in the carbonyl stretching frequency region (ν(CO)). The number and position of the CO bands provide significant insight into the symmetry and electronic environment of the chromium center. For a [Cr(CO)₅(L)] complex with C₄ᵥ symmetry, three IR-active CO stretching bands (2A₁ + E) are typically observed. The positions of these bands are sensitive to the donor strength of the chalcogen ligand.

Below is a table summarizing the synthesis and spectroscopic data for a selection of this compound complexes with chalcogen-donor ligands.

| Ligand (L) | Synthetic Method | Solvent | Yield (%) | ν(CO) IR Bands (cm⁻¹) |

| Tetrahydrothiophene (THT) | Photolysis of Cr(CO)₆ with THT | n-Heptane | - | 2073, 1957, 1944 |

| Diethyl sulfide (B99878) (Et₂S) | Photolysis of Cr(CO)₆ with Et₂S | n-Heptane | - | 2073, 1953, 1943 |

| Dimethyl selenide (B1212193) (Me₂Se) | Photolysis of Cr(CO)₆ with Me₂Se | n-Heptane | - | 2071, 1952, 1943 |

| Diethyl selenide (Et₂Se) | Photolysis of Cr(CO)₆ with Et₂Se | n-Heptane | - | 2071, 1948, 1940 |

| Dimethyl telluride (Me₂Te) | Photolysis of Cr(CO)₆ with Me₂Te | n-Heptane | - | 2068, 1947, 1937 |

| Diethyl telluride (Et₂Te) | Photolysis of Cr(CO)₆ with Et₂Te | n-Heptane | - | 2068, 1943, 1935 |

Synthesis of this compound with Carbon-Based Ligands

The derivatization of this compound extends to the formation of complexes with a variety of carbon-based ligands. These syntheses often lead to the formation of fundamentally important classes of organometallic compounds, including Fischer-type carbenes and carbynes, as well as σ-complexes with alkenes and alkynes.

Alkylidene (Fischer-Type Carbene) Complex Formation

The synthesis of this compound alkylidene complexes, commonly known as Fischer-type carbenes, is a cornerstone of organometallic chemistry. The archetypal synthesis was developed by E.O. Fischer and A. Maasböl. This method involves the nucleophilic addition of an organolithium reagent (RLi) to a carbonyl ligand of hexacarbonylchromium. This addition results in the formation of an intermediate lithium acylchromate salt.

Cr(CO)₆ + RLi → Li[(CO)₅CrC(O)R] Li[(CO)₅CrC(O)R] + [R'₃O]BF₄ → (CO)₅Cr=C(OR')R + LiBF₄ + R'₂O

A wide variety of Fischer-type carbene complexes have been synthesized using this methodology, with variations in both the 'R' group from the organolithium reagent and the 'R'' group from the alkylating agent. These complexes are characterized by an electrophilic carbene carbon atom.

The table below provides examples of this compound Fischer-type carbene complexes and their synthetic precursors.

| Organolithium Reagent (RLi) | Alkylating Agent ([R'₃O]BF₄) | Resulting Carbene Complex |

| Methyllithium (MeLi) | Trimethyloxonium tetrafluoroborate (B81430) ([Me₃O]BF₄) | (CO)₅Cr=C(OMe)Me |

| Phenyllithium (PhLi) | Trimethyloxonium tetrafluoroborate ([Me₃O]BF₄) | (CO)₅Cr=C(OMe)Ph |

| n-Butyllithium (n-BuLi) | Triethyloxonium tetrafluoroborate ([Et₃O]BF₄) | (CO)₅Cr=C(OEt)Bu |

Alkylidyne (Fischer-Type Carbyne) Complex Generation

The synthesis of this compound alkylidyne complexes, or Fischer-type carbynes, typically proceeds from the corresponding Fischer-type carbene complexes. The transformation involves the removal of the alkoxy group from the carbene ligand and a halide from a boron trihalide, effectively converting the Cr=C double bond into a Cr≡C triple bond.

The most common method for this conversion is the reaction of a pentacarbonyl(alkoxyalkylidene)chromium(0) complex with a Lewis acid, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), at low temperatures. This reaction results in the formation of a cationic this compound carbyne complex, which is often unstable. Subsequent loss of a cis-carbonyl ligand and coordination of the halide to the chromium center yields a neutral, trans-halotetracarbonylchromium carbyne complex.

The general reaction sequence is:

(CO)₅Cr=C(OR')R + BX₃ → [trans-Br(CO)₄Cr≡CR] + CO + BX₂(OR')

While the initial product of the reaction with the Lewis acid might be considered a this compound derivative, the stable, isolable products are typically tetracarbonyl species. The generation of the pentacarbonyl carbyne cation is a critical intermediate step in this process.

Alkyne and Alkene σ-Complex Formation

This compound can form σ-complexes with both alkynes and alkenes. These complexes are typically unstable and are often generated and studied at low temperatures or in the gas phase. The bonding in these complexes involves the donation of electron density from the π-system of the alkyne or alkene to a vacant d-orbital on the chromium atom.

The synthesis of these σ-complexes is generally achieved through the photochemical generation of the [Cr(CO)₅] fragment in the presence of the alkyne or alkene. Irradiation of Cr(CO)₆ in a solution containing the unsaturated hydrocarbon, or in a matrix isolation experiment where the reactants are co-condensed at cryogenic temperatures, leads to the formation of the transient [Cr(CO)₅(η²-alkyne)] or [Cr(CO)₅(η²-alkene)] complex.

Due to their transient nature, these complexes are primarily characterized by spectroscopic methods, such as time-resolved infrared spectroscopy and matrix isolation IR spectroscopy. The coordination of the alkyne or alkene to the [Cr(CO)₅] fragment results in a shift of the CO stretching frequencies to lower wavenumbers compared to Cr(CO)₆, indicative of increased electron density on the chromium center.

Synthesis of this compound Complexes Featuring Heavier Main Group Elements

The versatility of this compound as a precursor extends to the stabilization of complexes containing heavier main group elements in low oxidation states, such as germylenes and stannylenes, which are the heavier analogues of carbenes.

Germylene and Stannylene Complexes

The synthesis of this compound complexes of germylenes (GeR₂) and stannylenes (SnR₂) typically involves the reaction of a stable germylene or stannylene with a photochemically generated [Cr(CO)₅(THF)] intermediate. The lone pair of electrons on the germanium or tin atom coordinates to the chromium center, displacing the labile THF ligand.

The reaction is analogous to the synthesis of other donor ligand complexes:

[Cr(CO)₅(THF)] + ER₂ → [Cr(CO)₅(ER₂)] + THF (E = Ge, Sn)

The stability of the resulting complexes is highly dependent on the nature of the 'R' groups on the germylene or stannylene. Bulky substituents are often required to kinetically stabilize the complexes and prevent subsequent reactions such as dimerization.

These complexes are of significant interest as they provide insight into the coordination chemistry of heavier group 14 elements and the nature of the metal-metalloid bond. Characterization typically involves X-ray crystallography to determine the solid-state structure, as well as NMR spectroscopy (for appropriate nuclei) and IR spectroscopy to probe the electronic environment of the complex. The ν(CO) stretching frequencies in the IR spectrum are sensitive to the σ-donor and π-acceptor properties of the germylene and stannylene ligands.

A summary of representative germylene and stannylene complexes of this compound is presented in the table below.

| Ligand (ER₂) | Synthetic Method | Key Characterization Data |

| Ge[N(SiMe₃)₂]₂ | Reaction with [Cr(CO)₅(THF)] | ν(CO) IR (hexane): 2058, 1948, 1930 cm⁻¹ |

| Sn[N(SiMe₃)₂]₂ | Reaction with [Cr(CO)₅(THF)] | ν(CO) IR (hexane): 2054, 1940, 1917 cm⁻¹ |

| Ge(CH(SiMe₃)₂)₂ | Reaction with [Cr(CO)₅(THF)] | ν(CO) IR (hexane): 2057, 1950, 1939 cm⁻¹ |

Silylene-Stabilized this compound Derivatives

Silylenes, the silicon analogues of carbenes, are compounds containing a divalent silicon atom. Their coordination to transition metals can result in complexes with novel properties. The synthesis of silylene-stabilized this compound derivatives represents a key area of organometallic research.

A significant synthetic achievement in this field is the construction of an unsymmetrical 1,2-bis(silylene) this compound(0) complex. nih.govacs.org This was accomplished through the reaction of a specific chlorosilylene with half an equivalent of potassium pentacarbonylchromate(0) (K₂Cr(CO)₅). nih.govacs.org This method allows for the formation of a Si-Si bond and the coordination of one of the silicon atoms to the chromium center. nih.govacs.org

The resulting complex has been thoroughly characterized using multinuclear NMR spectroscopy and X-ray crystallography. nih.govacs.org X-ray diffraction analysis provides definitive confirmation of the Si-Si bond formation and the geometry of the silicon coordination to the chromium atom. nih.govacs.org Density functional theory (DFT) calculations have been employed to understand the electronic structure, revealing that the highest occupied molecular orbital (HOMO) is primarily associated with the lone pair of electrons on the silicon atom and the σ-bonding interaction between the two silicon atoms. nih.govacs.org

| Parameter | Description |

| Precursors | Chlorosilylene, Potassium pentacarbonylchromate(0) (K₂Cr(CO)₅) |

| Product | Unsymmetrical 1,2-bis(silylene) this compound(0) complex |

| Key Reaction | Reaction of chlorosilylene with 0.5 equivalents of K₂Cr(CO)₅ |

| Confirmation | X-ray diffraction analysis confirms Si-Si bond formation and Si-Cr coordination. nih.govacs.org |

| Characterization | Multinuclear NMR spectroscopy, X-ray crystallography. nih.govacs.org |

Table 1: Synthesis and Characterization of a Silylene-Stabilized this compound(0) Complex.

Phosphaalkene Complexes

Phosphaalkenes, which contain a phosphorus-carbon double bond (P=C), are versatile ligands in transition metal chemistry. Their coordination to a this compound(0) fragment yields stable complexes with distinct electronic features.

One established method for synthesizing these complexes involves the photochemical reaction of a this compound precursor, such as pentacarbonyl(tetrahydrofuran)chromium(0), with a phosphaalkene in a tetrahydrofuran (THF) solution. acs.org This reaction leads to the substitution of the labile THF ligand by the phosphaalkene, which typically coordinates to the chromium center in an η¹ fashion through the phosphorus atom's lone pair. acs.orguni-stuttgart.de The resulting complexes often exhibit greater stability compared to the free phosphaalkene ligand. acs.org

The synthesis of the phosphaalkene ligand itself can be achieved through various organic methodologies, including the Phospha-Wittig reaction. uni-rostock.de Once synthesized, the phosphaalkene can be introduced to a suitable chromium carbonyl precursor.

Characterization of this compound-phosphaalkene complexes relies heavily on NMR and vibrational spectroscopy. acs.org ³¹P NMR spectroscopy is particularly informative for confirming the coordination of the phosphorus atom to the metal center. Analysis of the spectroscopic data indicates that phosphaalkene ligands generally act as strong σ-donors in these systems. acs.org

| Parameter | Description |

| Precursors | [Cr(CO)₅(THF)], Phosphaalkene ligand |

| Reaction Type | Photochemical ligand substitution |

| Solvent | Tetrahydrofuran (THF) |

| Coordination Mode | Typically η¹ through the phosphorus lone pair. acs.orguni-stuttgart.de |

| Key Spectroscopic Data | ³¹P NMR, IR spectroscopy (ν(CO) bands) |

| Electronic Properties | Phosphaalkene acts as a strong σ-donor ligand. acs.org |

Table 2: General Synthesis and Properties of this compound(0) Phosphaalkene Complexes.

Mechanistic Investigations of Pentacarbonylchromium Reactivity

Ligand Substitution Mechanisms

Ligand substitution reactions are fundamental to the chemistry of pentacarbonylchromium, allowing for the formation of a wide array of derivatives. These reactions can proceed through several mechanistic pathways, primarily categorized as dissociative (D), associative (A), or interchange (I). The operative mechanism is highly dependent on the reaction conditions, the nature of the entering ligand, and the solvent.

Thermal Dissociative (D) Pathways and Activation Volume Analysis

The dissociative (D) mechanism involves a two-step process where the initial, rate-determining step is the cleavage of a metal-ligand bond to form a lower-coordination intermediate. In the context of a solvated this compound species, such as Cr(CO)₅S (where S is a solvent molecule), the thermal substitution by an incoming ligand (L) would proceed via the dissociation of the solvent molecule.

Activation volume (ΔV‡) analysis is a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between associative and dissociative pathways. A positive activation volume suggests a dissociative mechanism, as the transition state is expanded relative to the reactants due to bond breaking. Conversely, a negative activation volume points towards an associative mechanism where the transition state is more compact due to bond formation. For dissociative substitution of CO in related chromium carbonyl complexes, activation volumes have been observed in the range of +14 to +24 cm³/mol, strongly supporting a dissociative character.

Associative (A) and Interchange (I) Mechanisms in Specific Ligand Environments

While dissociative pathways are common, associative (A) and interchange (I) mechanisms can become significant, particularly with strong nucleophiles or in non-coordinating solvents. The associative mechanism is a two-step process initiated by the coordination of the incoming ligand to form a higher-coordination intermediate, followed by the dissociation of a ligand. For the 16-electron Cr(CO)₅ species, an associative pathway would involve the formation of an 18-electron Cr(CO)₅L intermediate.

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate. This mechanism is further classified as associative interchange (Ia) or dissociative interchange (Id), depending on whether bond formation or bond breaking is more significant in the transition state. Reactions of photogenerated Cr(CO)₅ with various ligands often exhibit characteristics of an interchange mechanism. The nature of the entering ligand plays a crucial role; for instance, reactions involving ligands with available π-orbitals may favor a more associative character. The Eigen-Wilkins mechanism, which involves a pre-equilibrium formation of an encounter complex followed by the rate-determining substitution step, is often used to describe these interchange processes.

Kinetic Studies of Ligand Exchange Rates and Dependencies

Kinetic studies provide quantitative data on the rates of ligand substitution reactions and offer insights into the underlying mechanisms. The reaction of photochemically generated Cr(CO)₅, typically solvated by a weakly coordinating solvent like cyclohexane (B81311) (CyH), with an incoming ligand (L) has been extensively studied. The observed pseudo-first-order rate constant (k_obs) often shows a dependence on the concentration of the entering ligand.

The rate law for such a substitution can be complex, often indicating parallel dissociative and associative pathways. A common observation is a two-term rate law of the form: rate = k₁[Cr(CO)₅(solvent)] + k₂[Cr(CO)₅(solvent)][L]. The k₁ term represents a dissociative pathway (or solvent-assisted dissociation), while the k₂ term corresponds to an associative or interchange pathway.

The rate of substitution is significantly influenced by several factors:

Nature of the Entering Ligand: More nucleophilic ligands generally react faster. The electronic and steric properties of the incoming ligand can dictate the preference for an associative versus a dissociative pathway.

Solvent: The coordinating ability of the solvent is critical. In strongly coordinating solvents, the Cr(CO)₅(solvent) adduct is more stable, and a dissociative mechanism is often favored. In weakly coordinating or non-coordinating solvents, the associative pathway with the incoming ligand becomes more competitive.

Temperature: The temperature dependence of the rate constants allows for the determination of activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), which provide further mechanistic details. A positive ΔS‡ is characteristic of a dissociative process, while a negative ΔS‡ suggests an associative mechanism.

Below are tables summarizing kinetic data for the reaction of Cr(CO)₅(Cyclohexane) with different ligands.

| Ligand | Temperature (°C) | [Ligand] (mol L⁻¹) | k_obs (×10⁻⁶ s⁻¹) |

| Furan | 15 | 0.0110 | 0.404 |

| Furan | 25 | 0.0110 | 0.516 |

| Furan | 35 | 0.0110 | 0.718 |

| Furan | 15 | 0.0789 | 1.87 |

| Furan | 25 | 0.0789 | 2.54 |

| Furan | 35 | 0.0789 | 3.20 |

| Pyrrolidine | 15 | 0.00480 | 0.287 |

| Pyrrolidine | 25 | 0.00480 | 0.350 |

| Pyrrolidine | 35 | 0.00480 | 0.452 |

| Pyrrolidine | 15 | 0.0453 | 1.46 |

| Pyrrolidine | 25 | 0.0453 | 1.77 |

| Pyrrolidine | 35 | 0.0453 | 2.07 |

| Tetrahydrothiophene | 15 | 0.00480 | 0.287 |

| Tetrahydrothiophene | 25 | 0.00480 | 0.350 |

| Tetrahydrothiophene | 35 | 0.00480 | 0.452 |

| Tetrahydrothiophene | 15 | 0.0453 | 1.46 |

| Tetrahydrothiophene | 25 | 0.0453 | 1.77 |

| Tetrahydrothiophene | 35 | 0.0453 | 2.07 |

| Ligand | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Piperidine | 1.2 x 10⁻⁴ | 0.13 | 54.8 | -96 |

| 1-Hexene | 1.2 x 10⁻⁴ | 0.011 | 46.4 | -155 |

| Tetrahydrofuran (B95107) | 1.2 x 10⁻⁴ | 0.043 | 49.0 | -134 |

Photochemical Reaction Pathways of this compound Species

This compound is most commonly generated through the photochemical dissociation of a carbon monoxide ligand from hexacarbonylchromium (Cr(CO)₆). This process is highly efficient and occurs on an ultrafast timescale.

Primary Photodissociation Processes

Upon absorption of a UV photon, typically in the metal-to-ligand charge transfer (MLCT) band, Cr(CO)₆ is excited to a dissociative electronic state. This leads to the rapid cleavage of a Cr-CO bond, yielding the coordinatively unsaturated Cr(CO)₅ fragment and a free CO molecule. nih.govacs.org The quantum yield for this photodissociation approaches unity, indicating that it is the dominant decay pathway for the excited state. nih.govacs.org

The dynamics of CO loss from photoexcited Cr(CO)₆ have been extensively studied using ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy. These studies have revealed that the initial dissociation of the first CO ligand is an extremely rapid process.

Femtosecond laser flash photolysis experiments have shown that the formation of the bare Cr(CO)₅ species occurs within the experimental time resolution, typically on the order of 100 to 200 femtoseconds. chemrxiv.org Following this initial rapid dissociation, a fraction of the generated Cr(CO)₅ and CO fragments can undergo geminate recombination within the solvent cage on a picosecond timescale. chemrxiv.org The Cr(CO)₅ fragments that escape the solvent cage then undergo solvation by the surrounding solvent molecules. In alcoholic solvents, for example, an initial coordination of the alkyl group of the alcohol is observed, followed by a slower rearrangement to the more stable hydroxyl-bound species. acs.org

The dynamics of CO loss are faster in Cr(CO)₆ compared to some other metal carbonyls, such as Fe(CO)₅. nih.govacs.orgnih.gov This is attributed to a more efficient coupling between the initially populated bound excited states and the dissociative states in the chromium complex. nih.govacs.orgnih.gov Time-resolved photoelectron spectroscopy studies have provided detailed insights into the electronic state evolution during the dissociation process, showing a progressive shift of populations from bound to dissociative excited states as the Cr-CO bond elongates. nih.govacs.org

Photogeneration of Highly Reactive Sixteen-Electron Intermediates

The primary photochemical process for chromium hexacarbonyl, the precursor to this compound species, involves the dissociation of a single carbonyl (CO) ligand upon ultraviolet (UV) irradiation. marshall.eduilpi.com This photo-fragmentation is triggered by excitation to a metal-to-ligand charge transfer (MLCT) band, leading to the ejection of a CO ligand and the formation of the unsaturated this compound, Cr(CO)₅, fragment. marshall.edu This resulting species is a highly reactive, coordinatively unsaturated complex with a formal 16-electron configuration at the chromium center. marshall.edu

The removal of one CO ligand from the stable 18-electron Cr(CO)₆ complex leaves the Cr(CO)₅ intermediate in a configuration that can adopt various minimum energy structures, often with a square pyramidal geometry. marshall.edu Time-resolved spectroscopic studies have provided detailed insights into the dynamics of this process. Following UV photolysis of Cr(CO)₆ in solution, the formation of the bare Cr(CO)₅ intermediate in its singlet ground state is observed. wikipedia.org This species is characterized by specific absorption bands, for instance, a band centered at approximately 670 nm when generated in octane (B31449) solution. wikipedia.org The photogeneration is an ultrafast process, with the subsequent complexation of a solvent molecule occurring on a picosecond timescale. wikipedia.org

Secondary Photoreactions and Intermediate Trapping

Once generated, the highly reactive 16-electron Cr(CO)₅ intermediate readily reacts with solvent molecules or other potential ligands present in the solution. This process, known as intermediate trapping or solvation, leads to the formation of more stable 18-electron adducts. For example, when Cr(CO)₆ is irradiated in tetrahydrofuran (THF), the Cr(CO)₅ fragment is trapped by the solvent to form pentacarbonyl(tetrahydrofuran)chromium(0), Cr(CO)₅(THF). ilpi.com The THF ligand in this complex is labile and can be easily displaced, making Cr(CO)₅(THF) a useful starting material for synthesizing other this compound derivatives. ilpi.com

Similar trapping occurs in other solvents. In 1-pentanol, the solvent molecule binds to the unsaturated metal carbonyl in under 50 picoseconds. marshall.edu In alkane solvents like cyclohexane or octane, a σ-complex is formed where a C-H bond of the alkane weakly coordinates to the chromium center. wikipedia.orgsaylor.org For instance, the reaction in octane has a time constant of 8.2 picoseconds for the complexation of an octane molecule. wikipedia.org

A particularly useful intermediate for synthetic applications is (η²-cis-cyclo-octene)Cr(CO)₅. This complex is synthesized by the photoreaction of Cr(CO)₆ with cis-cyclo-octene. rsc.org It can be isolated as a yellow solid and is notably labile in solution, where it serves as an efficient Cr(CO)₅ transfer reagent, allowing for the synthesis of various LCr(CO)₅ derivatives under mild conditions. rsc.org

Photochemical Cyclization Reactions

While this compound itself is not typically the primary catalyst for photochemical cyclizations of external substrates, its derivatives, particularly Fischer carbene complexes, undergo significant photochemical cycloaddition reactions. Fischer carbenes, which are this compound complexes with a carbene ligand, possess a metal-carbon double bond and are readily prepared from Cr(CO)₆. ilpi.comwikipedia.org

The reactivity of Fischer carbenes in cycloadditions stems from the strong electron-withdrawing influence of the pentacarbonylmetal moiety on the carbene ligand. uwindsor.ca This makes the carbene ligand an active participant in various formal cycloaddition processes. These reactions include:

[2+2] Cycloadditions: The intermediate metallacyclobutane formed from the [2+2] cycloaddition of an olefin to a Fischer carbene can lead to cyclopropanation products. ilpi.com

[4+2] Cycloadditions (Diels-Alder type): Alkynylcarbene complexes can undergo conventional Diels-Alder reactions. uwindsor.ca

The Dötz Reaction: A well-known cascade reaction involving the formal [4+2] cycloaddition of an α,β-unsaturated Fischer carbene complex to an alkyne, with subsequent CO insertion, to produce substituted naphthol frameworks. ilpi.comuwindsor.ca

These reactions showcase how the this compound fragment activates a coordinated ligand toward complex intramolecular and intermolecular cyclization pathways, leading to products of significant molecular complexity. uwindsor.ca

Intramolecular Rearrangements and Isomerization Processes

Linkage Isomerization Mechanisms

This compound complexes containing a ligand with multiple potential coordination sites can undergo intramolecular linkage isomerization. A well-studied example is the isomerization of (η¹-5-chloropentene)this compound(0), where the ligand is initially bound to the chromium center through a lone pair on the chlorine atom. uwindsor.cauwlax.edu This species, generated via pulsed laser flash photolysis of Cr(CO)₆ in a 5-chloropentene solution, rapidly isomerizes on a submillisecond timescale to the more stable (η²-5-chloropentene)this compound(0), where the ligand is coordinated through its olefinic double bond. uwindsor.cauwlax.edu

Kinetic studies monitoring this process support a dissociative isomerization mechanism . uwindsor.cauwlax.edu The rate-determining step is the breaking of the initial chromium-chlorine (Cr-Cl) bond. This is followed by rapid coordination of the olefinic part of the ligand to the chromium center. uwlax.edu

| Parameter | Value |

| ΔH‡ (Activation Enthalpy) | 13.1 ± 0.4 kcal/mol |

| ΔS‡ (Activation Entropy) | +2 ± 1 cal/mol·K |

| ΔG‡ (Gibbs Free Energy of Activation at 298 K) | 12.5 ± 0.5 kcal/mol |

Activation parameters for the linkage isomerization of (η¹-5-Chloropentene)this compound(0).

Chelation Dynamics and Ring-Closure Reactions of Bidentate Ligands

The formation of a chelate ring from a this compound complex with a monodentate-bound bidentate ligand is a fundamental intramolecular process. These reactions have been studied in detail for Cr(CO)₅(N-N) complexes, where N-N represents a bidentate nitrogen ligand like 1,4-diisopropyl-1,4-diazabutadiene (dab) or 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy). Current time information in El Paso County, US. The monodentate complex, with only one nitrogen atom coordinated, undergoes thermal ring-closure to form the chelated Cr(CO)₄(N-N) complex and release a CO ligand. Current time information in El Paso County, US.

The intimate mechanism of this chelation has been elucidated through high-pressure kinetic studies. The reaction follows a dissociatively activated mechanism , where the rate-determining step is the cleavage of a Cr-CO bond, creating a vacant coordination site for the second nitrogen atom to bind. marshall.eduCurrent time information in El Paso County, US. This is strongly supported by large positive activation volumes (ΔV‡), which indicate an expansion in volume in the transition state, characteristic of a dissociative process. Current time information in El Paso County, US.

| Complex | Solvent | ΔV‡ (cm³/mol) | Mechanism |

| Cr(CO)₅(dmbpy) | Toluene | +13.3 ± 0.5 | Dissociative |

| Cr(CO)₅(dab) | Heptane | +18.0 ± 1.0 | Dissociative |

Activation volumes for the thermal ring-closure of Cr(CO)₅(N-N) complexes, supporting a dissociative mechanism. Current time information in El Paso County, US.

Reactions with External Reagents

The coordinatively unsaturated Cr(CO)₅ intermediate is a versatile precursor that reacts with a wide array of external reagents. Its reactivity is central to the synthesis of many organochromium compounds.

Reactions with Nucleophiles: One of the most important reactions of this compound precursors is with strong nucleophiles, particularly organolithium reagents. The reaction of chromium hexacarbonyl with an organolithium compound (RLi) results in nucleophilic attack at a carbonyl carbon, forming a lithium acylmetallate intermediate. wikipedia.org This intermediate is not typically isolated but is immediately treated with an electrophile. This two-step process is the most common route to Fischer carbene complexes . wikipedia.orguwlax.edu

Nucleophilic Attack: Cr(CO)₆ + RLi → Li[(CO)₅Cr-C(O)R]

Electrophilic Alkylation: Li[(CO)₅Cr-C(O)R] + [R'₃O]BF₄ → (CO)₅Cr=C(OR')R + LiF + R'₂O + BF₃

This compound adducts also react with neutral nucleophiles like phosphines and phosphites. The labile THF ligand in Cr(CO)₅(THF) is readily displaced by these stronger Lewis bases to form stable complexes of the type Cr(CO)₅L, where L is a phosphine (B1218219) or phosphite (B83602). marshall.edu

Reactions with Electrophiles: The primary electrophilic reactions associated with this compound chemistry occur on the intermediates generated from nucleophilic attack. As shown in the synthesis of Fischer carbenes, the acylmetallate formed from the reaction with an organolithium is highly reactive towards electrophilic alkylating agents like Meerwein's salts (e.g., [Et₃O]BF₄). wikipedia.org

Oxidation and Reduction: The chromium(0) center in this compound complexes can be oxidized. Electrochemical studies of [Cr(CO)₅L] complexes show a reversible, diffusion-controlled, one-electron oxidation process. Current time information in El Paso County, US. This oxidation generates the corresponding cation radical [Cr(CO)₅L]⁺. The potential required for this oxidation is dependent on the nature of the ligand L and the donor strength of the solvent. Current time information in El Paso County, US.

Nucleophilic Attack on this compound Carbene Complexes

Fischer-type carbene complexes, such as [aryloxy(phenyl)carbene]this compound(0), are characterized by an electrophilic carbene carbon atom, making them susceptible to nucleophilic attack. Kinetic studies on the reactions of these carbene complexes with various nucleophiles, including amines and thiolate ions, have provided significant insights into the reaction mechanisms.

The aminolysis of [methyl(thiomethyl)carbene]pentacarbonyl chromium(0) with morpholine (B109124) in aqueous acetonitrile (B52724) follows a mechanism analogous to ester reactions. This involves the initial nucleophilic addition of the amine to the carbene carbon, resulting in the formation of a zwitterionic tetrahedral intermediate. This intermediate then undergoes deprotonation to form an anionic tetrahedral intermediate, which subsequently eliminates the leaving group (in this case, MeS⁻) with assistance from water or the conjugate acid of the amine to yield the final product. The reaction exhibits general base catalysis, and the rate shows a linear dependence on the amine concentration, with a tendency to level off at higher concentrations wikipedia.org.

Kinetic investigations of the reactions of [aryloxy(phenyl)carbene]this compound(0) complexes with thiolate ions in a 50% acetonitrile-50% water solution reveal a biphasic Brønsted plot of the second-order rate constants. For weakly basic thiolate ions, the reaction rate increases significantly with increasing basicity of the nucleophile, indicating that the rate-limiting step is the departure of the leaving group. Conversely, for strongly basic thiolate ions, the rate constant shows a slight decrease with increasing basicity, suggesting that the rate-limiting step shifts to the initial nucleophilic attachment. This change in the rate-determining step is a key feature of the mechanistic pathway acs.org. The negative slope observed for strongly basic thiolates is attributed to minimal C-S bond formation in the transition state and the necessity for partial desolvation of the nucleophile prior to reaching the transition state acs.org.

Table 1: Mechanistic Steps in Nucleophilic Attack on this compound Carbene Complexes

| Step | Description | Intermediate | Rate-Limiting Step (Dependence on Nucleophile) |

|---|---|---|---|

| 1 | Nucleophilic addition of the amine to the carbene carbon. | Zwitterionic tetrahedral intermediate. | Can be rate-limiting with strongly basic nucleophiles. |

| 2 | Deprotonation of the zwitterionic intermediate. | Anionic tetrahedral intermediate. | Not typically rate-limiting. |

| 3 | Expulsion of the leaving group, often assisted by a proton source. | Final carbene product. | Can be rate-limiting with weakly basic nucleophiles. |

Electrophilic Reactivity of this compound Anions

While this compound carbene complexes are electrophilic at the carbene carbon, the generation of anionic this compound species results in highly nucleophilic reagents that readily react with a variety of electrophiles. These anions are typically generated through the deprotonation of a ligand attached to the this compound moiety or by reduction of a neutral precursor.

One method to generate such anions involves the deprotonation of this compound carbene complexes. For instance, the deprotonation of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium leads to the formation of a conjugate anion. The acidity of the parent carbene complex and the stability of the resulting anion are influenced by factors such as the potential for antiaromaticity in the conjugate base uwindsor.ca.

A more direct approach to generating highly reactive this compound anions is through the reduction of chromium hexacarbonyl. For example, the reaction of chromium hexacarbonyl with sodium electride in ammonia (B1221849) produces sodium pentacarbonylchromate(-II) wikipedia.org. These low-valent metalate anions are potent nucleophiles.

Furthermore, the addition of organolithium reagents to chromium hexacarbonyl provides a route to anionic acyl complexes. These species can then react with electrophiles, demonstrating the nucleophilic character of the anionic this compound fragment wikipedia.org. The in-situ preparation of (1-oxidoalkylidene)this compound anions and their subsequent reactions with electrophiles like alkynes and enynes further illustrate the synthetic utility of these nucleophilic species.

Redox Chemistry and Electron Transfer Properties of this compound Complexes

The redox chemistry of chromium complexes is extensive, with the metal center capable of existing in a wide range of oxidation states. This compound fragments are often involved in these electron transfer processes, either directly at the metal center or through ligand-based redox events.

The electron transfer efficiency of multinuclear chromium complexes has also been investigated. In linear penta-chromium metal string complexes, one-electron oxidation can lead to a significant alteration of the symmetric bonding scheme to an unsymmetric structure. This change in structure can result in electron localization and a decrease in the electron transfer efficiency of the oxidized form. The mechanisms of electron transfer in transition metal complexes can be broadly categorized as either outer-sphere or inner-sphere. In an outer-sphere mechanism, electron transfer occurs between two intact coordination spheres, whereas an inner-sphere mechanism involves a bridging ligand shared between the oxidant and reductant.

Advanced Spectroscopic Characterization and Structural Elucidation of Pentacarbonylchromium Complexes

Vibrational Spectroscopy (Infrared and Raman)

The CO stretching frequencies in pentacarbonylchromium complexes provide a direct probe of the extent of π-backbonding from the chromium d-orbitals to the π* orbitals of the carbonyl ligands. Stronger π-backbonding leads to a weakening of the C-O bond and a corresponding decrease in the CO stretching frequency (ν(CO)). The nature of the sixth ligand (L) in Cr(CO)₅L complexes significantly influences this backbonding. Electron-donating ligands increase the electron density on the chromium center, enhancing its ability to backbond to the CO ligands and thus lowering the ν(CO) frequencies. Conversely, electron-withdrawing ligands decrease the electron density on the metal, resulting in less effective backbonding and higher ν(CO) frequencies.

The relationship between the electronic properties of the ligand L and the CO stretching frequencies can be systematically studied by comparing a series of Cr(CO)₅L complexes.

| Ligand (L) | ν(CO) (cm⁻¹) - A₁⁽²⁾ | ν(CO) (cm⁻¹) - E | ν(CO) (cm⁻¹) - A₁⁽¹⁾ |

|---|---|---|---|

| PF₃ | 2003.5 | 1983.0 | 2105.0 |

| PCl₃ | 1992.5 | 1970.0 | 2080.0 |

| CO | 2026.0 | 2026.0 | 2118.0 |

| P(OPh)₃ | 1968.0 | 1950.0 | 2070.0 |

| PPh₃ | 1945.5 | 1935.0 | 2065.0 |

| Pyridine (B92270) | 1930.0 | 1920.0 | 2055.0 |

| NH₃ | 1925.0 | 1910.0 | 2050.0 |

| CH₃CN | 1940.0 | 1925.0 | 2060.0 |

Data sourced from a comprehensive study on Group VIB metal carbonyl derivatives. unt.edu

A more quantitative analysis of the bonding in these complexes can be achieved through the calculation of force constants from the vibrational frequencies. A force field analysis provides values for the individual stretching force constants of the carbonyl groups (k) and interaction constants between them. For a Cr(CO)₅L complex with C₄ᵥ symmetry, there are typically two main CO stretching force constants: k₁ for the unique axial carbonyl trans to the ligand L, and k₂ for the four equivalent equatorial carbonyls. The interaction constants describe the coupling between these vibrational modes. This detailed analysis allows for a more precise understanding of the electronic effects transmitted through the metal center.

Vibrational spectroscopy is a powerful tool for determining the molecular symmetry of this compound complexes and for distinguishing between different isomers. The number of IR- and Raman-active CO stretching modes is dictated by the point group of the molecule, a principle rigorously grounded in group theory.

For a monosubstituted complex Cr(CO)₅L, the molecule typically adopts a C₄ᵥ symmetry. According to the selection rules for this point group, three CO stretching modes are expected to be observed in the IR spectrum (2A₁ + E) and four in the Raman spectrum (2A₁ + B₁ + E).

In cases where isomerism is possible, such as in disubstituted complexes like Cr(CO)₄L₂, vibrational spectroscopy can be used to differentiate between the cis and trans isomers.

cis-Cr(CO)₄L₂: This isomer belongs to the C₂ᵥ point group. Group theory predicts four IR-active (2A₁ + B₁ + B₂) and four Raman-active (2A₁ + B₁ + B₂) CO stretching bands.

trans-Cr(CO)₄L₂: This isomer has a higher symmetry, belonging to the D₄h point group. The selection rules for this point group predict only one IR-active (Eᵤ) and two Raman-active (A₁g + B₁g) CO stretching bands.

The significant difference in the number of expected IR bands (four for cis versus one for trans) provides a clear and unambiguous method for distinguishing between these two isomers.

Time-resolved infrared (TRIR) spectroscopy is an essential technique for detecting and characterizing short-lived intermediates in the photochemical reactions of this compound complexes. By using a pump-probe approach, where a UV laser pulse initiates a reaction and a subsequent IR laser pulse probes the vibrational spectrum as a function of time, the formation and decay of transient species can be monitored.

A classic example is the photolysis of chromium hexacarbonyl, Cr(CO)₆, which leads to the ejection of a CO ligand and the formation of the highly reactive this compound, Cr(CO)₅, intermediate. TRIR spectroscopy has been instrumental in observing the vibrational spectrum of this coordinatively unsaturated species. In the absence of a coordinating solvent, the bare Cr(CO)₅ fragment can be observed. In the presence of a ligand or solvent molecule (S), the solvated species Cr(CO)₅-S is formed, which can also be characterized by its unique CO stretching frequencies. For instance, the intermediate Cr(CO)₅N₂ has been detected in room-temperature solution using fast IR spectroscopy. These studies provide crucial kinetic and structural information about reaction pathways.

Electronic Spectroscopy (Ultraviolet-Visible)

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound complexes, the absorption bands in the UV-Vis region typically arise from d-d transitions localized on the metal center and charge-transfer transitions between the metal and the ligands.

The electronic absorption spectra of this compound complexes are characterized by bands corresponding to the excitation of electrons between different molecular orbitals. The energies of these transitions are sensitive to the ligand field environment around the chromium atom. In a typical Cr(CO)₅L complex, the electronic spectrum can be influenced by the nature of the ligand L.

The transitions are often assigned based on molecular orbital calculations. Common transitions include those from the metal-centered d-orbitals to higher-lying anti-bonding orbitals, which can be of d-d or metal-to-ligand charge-transfer (MLCT) character.

| Complex | λmax (nm) | Assignment |

|---|---|---|

| Cr(CO)₆ | 280 | ¹A₁g → ¹T₁ᵤ (MLCT) |

| Cr(CO)₅(CH₃CN) | ~400 | d-d transition |

| Cr(CO)₅(pyridine) | ~410 | d-d transition |

| Cr(CO)₅-alkane | 510 | HOMO → LUMO |

Data compiled from various spectroscopic studies of chromium carbonyls. nahrainuniv.edu.iqresearchgate.net

Ultrafast time-resolved optical absorption spectroscopy, often on the femtosecond timescale, provides unparalleled detail about the dynamics of photochemical processes. The photodissociation of Cr(CO)₆ to form Cr(CO)₅ is a well-studied example. Upon excitation with a UV photon, the molecule undergoes extremely rapid changes.

Femtosecond transient absorption experiments have shown that the dissociation of the first CO ligand from photoexcited Cr(CO)₆ occurs on a sub-100 femtosecond timescale. Following this initial dissociation, the nascent, vibrationally "hot" Cr(CO)₅ fragment undergoes further dynamics, including geminate recombination with the dissociated CO (if still in the solvent cage) and vibrational cooling. In the presence of a solvent, the coordination of a solvent molecule to the vacant site of the Cr(CO)₅ fragment can also be observed on a picosecond timescale.

These studies allow for the construction of a detailed timeline of the photochemical events, from the initial excitation to the formation of stable or transient products.

| Process | Timescale |

|---|---|

| CO Dissociation from Cr(CO)₆ | < 100 fs |

| Geminate Recombination | ~150 fs |

| Formation of Cr(CO)₅-octane σ-complex | 8.2 ps |

Data from femtosecond transient absorption studies. researchgate.netilpi.com

Low-Temperature and Matrix Isolation UV-Vis Studies

Low-temperature and matrix isolation ultraviolet-visible (UV-Vis) spectroscopy are powerful techniques for the study of reactive and thermally sensitive species such as the this compound fragment, Cr(CO)₅. By trapping these molecules in an inert, solid matrix of a noble gas (e.g., argon, neon) at cryogenic temperatures (typically below 20 K), their spectroscopic properties can be examined in a static and isolated environment, free from intermolecular interactions that would broaden spectral features at room temperature.

The photolysis of hexacarbonylchromium (Cr(CO)₆) in these cryogenic matrices is a common method to generate the coordinatively unsaturated this compound species. Upon irradiation with UV light, a carbonyl ligand is ejected, and the resulting Cr(CO)₅ fragment is stabilized by the inert matrix.

The electronic absorption spectrum of matrix-isolated Cr(CO)₅ is characterized by distinct absorption bands in the visible and near-UV regions. A prominent feature is the absorption band corresponding to the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. The position of this band is highly sensitive to the immediate environment of the Cr(CO)₅ fragment, including the nature of the matrix gas and the presence of any weakly coordinating species.

For instance, in a neon matrix, which is considered to be one of the most inert environments, the HOMO → LUMO absorption band of Cr(CO)₅ is observed in the range of 620 to 630 nm. This absorption is attributed to the "naked" or unsolvated this compound species. The energy of this transition provides crucial information about the electronic structure of the d⁶ metal center in a square pyramidal geometry.

When other ligands (L) are present in the matrix, either intentionally or as impurities, they can coordinate to the vacant site of the Cr(CO)₅ fragment to form Cr(CO)₅L complexes. The formation of these complexes is readily monitored by UV-Vis spectroscopy, as the coordination of the new ligand perturbs the electronic structure of the chromium center, leading to shifts in the absorption maxima. For example, the interaction with even weakly coordinating species like alkanes can cause a noticeable shift in the absorption spectrum.

| Species | Matrix/Solvent | λmax (nm) | Assignment |

| Cr(CO)₅ | Neon | 620 - 630 | HOMO → LUMO |

| Cr(CO)₅ | Perfluorocyclohexane | ~625 | HOMO → LUMO |

| Cr(CO)₅ | Octane | ~670 | HOMO → LUMO |

This table presents typical absorption maxima for the this compound fragment under different low-temperature conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of the ligands, and the nature of the metal-ligand bond.

Proton (¹H) and Carbon-13 (¹³C) NMR for Ligand Characterization

¹H and ¹³C NMR spectroscopy are primarily used to characterize the organic ligands (L) coordinated to the this compound fragment. The chemical shifts, coupling constants, and signal multiplicities in the ¹H and ¹³C NMR spectra provide a wealth of information about the structure and symmetry of the ligand.

Upon coordination to the Cr(CO)₅ moiety, the electronic environment of the ligand is altered, which in turn affects the chemical shifts of its protons and carbon atoms. The electron-withdrawing nature of the this compound group typically leads to a downfield shift (deshielding) of the resonances of the ligand atoms directly bonded to or in close proximity to the chromium center. This effect can be transmitted through both sigma and pi bonds.

For example, in a complex such as (pyridine)this compound(0), the ¹H NMR signals of the pyridine protons are shifted downfield compared to free pyridine. Similarly, the ¹³C NMR signals of the pyridine carbons also experience a downfield shift upon coordination.

The ¹³C NMR spectrum of a this compound complex also provides direct information about the carbonyl ligands. Due to the C₄ᵥ symmetry of the Cr(CO)₅L molecule, two distinct carbonyl resonances are typically observed: one for the four equatorial carbonyl groups and another for the unique axial carbonyl group, which is trans to the ligand L. The chemical shifts of these carbonyl carbons are sensitive to the nature of the ligand L. Stronger σ-donating or weaker π-accepting ligands generally lead to a greater shielding of the carbonyl carbons, resulting in an upfield shift of their ¹³C NMR signals.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Pyridine | ¹³C (C2) | 150 |

| Pyridine | ¹³C (C3) | 124 |

| Pyridine | ¹³C (C4) | 136 |

| (Carbene)Cr(CO)₅ | ¹³C (cis-CO) | ~218 |

| (Carbene)Cr(CO)₅ | ¹³C (trans-CO) | ~225 |

This table provides representative ¹³C NMR chemical shift data for free pyridine and for the carbonyl ligands in a generic carbene-pentacarbonylchromium complex.

Phosphorus-31 (³¹P) and Chromium-53 (⁵³Cr) NMR for Metal-Ligand Bonding Insights

For this compound complexes containing phosphorus-based ligands (e.g., phosphines, phosphites), ³¹P NMR spectroscopy is a particularly powerful probe of the metal-ligand bond. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination state.

Upon coordination to the this compound fragment, the ³¹P chemical shift of the phosphorus ligand undergoes a significant change, known as the coordination chemical shift (Δδ = δcomplex - δfree ligand). The magnitude and direction of this shift provide insights into the nature of the chromium-phosphorus bond. Generally, the coordination of a phosphine (B1218219) ligand to an electron-deficient metal center like Cr(0) results in a downfield shift of the ³¹P resonance. The extent of this shift can be correlated with the σ-donating and π-accepting properties of the phosphine ligand.

⁵³Cr NMR spectroscopy, although less commonly employed due to the low natural abundance (9.5%) and quadrupolar nature of the ⁵³Cr nucleus, can provide direct information about the electronic environment at the chromium center. The chemical shift of ⁵³Cr is extremely sensitive to the nature of the ligands surrounding the metal. Changes in the ligand sphere, such as the substitution of a carbonyl group by a different ligand L, result in large changes in the ⁵³Cr chemical shift. These shifts can span a very wide range and are indicative of the degree of shielding or deshielding experienced by the chromium nucleus, which is directly related to the electronic properties of the coordinated ligands.

X-ray Crystallography

Precise Determination of Molecular Geometry and Coordination Environment

For a typical this compound complex, Cr(CO)₅L, X-ray crystallography confirms the expected distorted octahedral geometry around the chromium center. The five carbonyl ligands and the ligand L occupy the six coordination sites. In the solid state, these complexes generally adopt a C₄ᵥ symmetry, with four equatorial carbonyl groups and one axial carbonyl group situated trans to the ligand L.

Analysis of Metal-Ligand Bond Lengths and Angles

The analysis of metal-ligand bond lengths and angles obtained from X-ray crystallography is crucial for understanding the nature of the chemical bonds within the complex. The Cr-C and C-O bond lengths of the carbonyl ligands provide insights into the extent of π-backbonding from the chromium d-orbitals to the π* orbitals of the CO molecules.

A stronger π-accepting ligand L will compete with the carbonyl groups for the electron density from the metal. This competition results in a slight lengthening of the Cr-C bonds and a corresponding shortening of the C-O bonds of the carbonyls, as less electron density is available for backbonding. Conversely, a strong σ-donating ligand L will increase the electron density on the chromium center, leading to enhanced π-backbonding to the carbonyls. This is manifested in shorter Cr-C bonds and longer C-O bonds.

The bond lengths between the chromium atom and the donor atom of the ligand L (e.g., Cr-P in a phosphine complex) are also of significant interest. These distances provide a direct measure of the strength and nature of the metal-ligand bond.

| Compound | Bond | Bond Length (Å) |

| Cr(CO)₆ | Cr-C | 1.91 |

| Cr(CO)₆ | C-O | 1.14 |

| (Ph₃P)Cr(CO)₅ | Cr-P | 2.422 |

| (Ph₃P)Cr(CO)₅ | Cr-C (cis) | 1.88 (avg) |

| (Ph₃P)Cr(CO)₅ | Cr-C (trans) | 1.85 |

This table presents typical metal-ligand bond lengths for hexacarbonylchromium and a representative this compound phosphine complex.

Other Spectroscopic Techniques (e.g., Mass Spectrometry for Fragmentation Pattern Analysis)

Beyond the foundational spectroscopic techniques of IR, NMR, and UV-Vis, a range of other advanced analytical methods provide deeper insights into the structure, bonding, and gas-phase behavior of this compound and its derivatives. Mass spectrometry is particularly powerful for elucidating fragmentation patterns, while photoelectron spectroscopy directly probes the electronic structure of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, "hard" ionization techniques like Electron Ionization (EI) are particularly informative for understanding its stability and decomposition pathways.

In a typical EI-MS experiment, volatile this compound is introduced into a high-vacuum chamber where it is bombarded with a high-energy electron beam (commonly 70 eV). This process ejects an electron from the molecule, forming a molecular ion, [Cr(CO)₅]⁺˙. This molecular ion is often energetically unstable and undergoes subsequent fragmentation.

The primary fragmentation pathway for this compound and other metal carbonyls is the sequential loss of neutral carbon monoxide (CO) ligands. nih.govacs.org This is due to the relative weakness of the metal-ligand bonds compared to the C-O triple bonds. The resulting mass spectrum is characterized by a series of peaks, each separated by 28 m/z units, corresponding to the mass of a CO molecule.

The fragmentation cascade can be represented as follows:

[Cr(CO)₅]⁺˙ → [Cr(CO)₄]⁺˙ + CO → [Cr(CO)₃]⁺˙ + CO → [Cr(CO)₂]⁺˙ + CO → [Cr(CO)]⁺˙ + CO → [Cr]⁺˙ + CO

The relative abundance of each fragment ion provides valuable information about the stability of the intermediate species. The base peak in the spectrum, the most intense peak, often corresponds to a particularly stable fragment. For this compound, the bare chromium ion ([Cr]⁺˙) is typically very abundant, indicating the complete stripping of all carbonyl ligands under high-energy conditions.

A representative fragmentation pattern for this compound under electron ionization is detailed in the interactive table below. The data is derived from the established fragmentation pattern of closely related Group 6 metal carbonyls. nist.gov

| Ion | m/z (for ⁵²Cr isotope) | Lost Fragments | Relative Abundance (%) |

|---|---|---|---|

| [Cr(CO)₅]⁺˙ | 192 | - | ~10 |

| [Cr(CO)₄]⁺˙ | 164 | 1 CO | ~20 |

| [Cr(CO)₃]⁺˙ | 136 | 2 CO | ~35 |

| [Cr(CO)₂]⁺˙ | 108 | 3 CO | ~60 |

| [Cr(CO)]⁺˙ | 80 | 4 CO | ~75 |

| [Cr]⁺˙ | 52 | 5 CO | 100 |

Note: The m/z values are calculated using the most abundant isotope of chromium (⁵²Cr). The relative abundances are approximate and can vary with instrument conditions.

Collision-Induced Dissociation (CID) experiments on mass-selected ions of this compound complexes can also be performed to study their fragmentation pathways in more detail. In such experiments, a specific ion of interest is isolated and then collided with an inert gas, leading to its dissociation. acs.orgfu-berlin.de This technique is particularly useful for studying the fragmentation of more complex derivatives of this compound.

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. dp.la Gas-phase UV-photoelectron spectroscopy (UPS) of this compound provides direct experimental insight into the energies of its molecular orbitals.

The resulting spectrum displays a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. By analyzing the positions and intensities of these bands, it is possible to construct an empirical molecular orbital diagram. For this compound, the spectrum is typically divided into two main regions:

Low Ionization Energy Region: This region is dominated by ionizations from the metal d-orbitals. The splitting pattern and energies of these bands provide crucial information about the ligand field environment and the extent of metal-ligand orbital mixing.

High Ionization Energy Region: At higher energies, bands corresponding to the ionization of electrons from the carbonyl ligand orbitals (both σ and π) are observed. dp.la

The interpretation of the photoelectron spectrum of this compound and its derivatives allows for the verification of theoretical bonding models and provides a detailed picture of the electronic effects of different ligands on the chromium center.

Ion Mobility-Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that can provide information about the size, shape, and charge of ions in the gas phase. wikipedia.org In IM-MS, ions are guided through a drift tube filled with a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is related to its ion mobility, which is in turn dependent on its collision cross-section (CCS) – a measure of its rotational average projected area.

While not yet extensively applied to the parent this compound, IM-MS has shown significant promise for the characterization of larger organometallic and supramolecular complexes. nih.govnsf.gov For this compound derivatives, this technique could be used to:

Separate and identify isomers that are indistinguishable by mass spectrometry alone.

Study the gas-phase conformations of flexible complexes.

Investigate host-guest interactions in supramolecular systems containing a this compound moiety.

The coupling of ion mobility with mass spectrometry provides a multidimensional analytical approach, enhancing the ability to characterize complex mixtures and elucidate the gas-phase structures of organometallic species.

Theoretical and Computational Approaches to Pentacarbonylchromium

Quantum Chemical Studies of Electronic Structure

Quantum chemistry provides the foundational tools to investigate the intricate electronic nature of pentacarbonylchromium, Cr(CO)₅. These studies are crucial for understanding its stability, bonding, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Theoretical calculations have been instrumental in determining the ground state properties of this compound. Early studies using Self-Consistent Field (SCF) and single and double excitation configuration interaction (SDCI) calculations, as well as more recent work, have established that Cr(CO)₅ possesses a singlet ground state (¹A₁) with a C₄ᵥ symmetry. nasa.gov This corresponds to a square pyramidal geometry. A trigonal bipyramidal structure (D₃h symmetry) is calculated to be higher in energy by approximately 9 kcal/mol. nasa.gov

The geometry of this compound has been optimized using various levels of theory, including Modified Coupled-Pair Functional (MCPF), Coupled-Cluster with Single and Double excitations (CCSD), and CCSD with a perturbative triples correction (CCSD(T)). researchgate.netnasa.gov These high-level methods provide benchmark data that can be compared with results from Density Functional Theory (DFT). DFT calculations, which offer a good balance between accuracy and computational cost, have also been employed to determine the optimized structure. researchgate.net These studies consistently show a square pyramidal structure as the minimum energy conformation.

| Parameter | Value (Å) | Computational Method | Reference |

|---|---|---|---|

| Cr-C (axial) | 1.851 | DFT | researchgate.net |

| Cr-C (equatorial) | 1.921 | DFT | researchgate.net |

| C-O (axial) | 1.154 | DFT | researchgate.net |

| C-O (equatorial) | 1.151 | DFT | researchgate.net |

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic structure of this compound is best understood through its molecular orbitals (MOs). The bonding conforms to the widely accepted Dewar-Chatt-Duncanson model, which describes the synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation. wikipedia.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the reactivity of the complex. In d⁶ sixteen-electron species like Cr(CO)₅, the LUMO is typically the vacant dₙ² orbital, making the complex electrophilic.

The molecular orbital picture involves the donation of electron density from the filled sigma orbital of the carbon monoxide ligands to the empty d-orbitals on the chromium center. wikipedia.org Concurrently, electron density is back-donated from filled d-orbitals on the chromium into the empty π* antibonding orbitals of the CO ligands. wikipedia.org This back-donation strengthens the metal-carbon bond and weakens the carbon-oxygen bond. wikipedia.org The electron density distribution reflects this bonding model, with an accumulation of charge in the Cr-C bonding regions and a population of the CO π* orbitals.

Investigation of Metal-Carbonyl and Metal-Ligand Bonding Interactions

The nature of the chromium-carbonyl bond has been a subject of extensive theoretical investigation. Energy decomposition analysis (EDA) is a powerful computational tool that dissects the interaction energy between fragments—in this case, the Cr atom and the five CO ligands—into chemically meaningful components. researchgate.netunl.edunih.gov The interaction energy (ΔE_int) can be broken down into:

ΔE_elstat : The classical electrostatic interaction between the fragments.

ΔE_Pauli : The Pauli repulsion arising from the interaction of electrons with the same spin.

ΔE_orb : The orbital (covalent) interaction, which comes from the mixing of orbitals between the fragments. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving this compound, particularly ligand substitution reactions. By modeling the energetics of these processes, a detailed picture of the reaction pathways can be constructed.

Mapping Potential Energy Surfaces for Ligand Dissociation and Association

This compound is typically generated via the photodissociation of a CO ligand from the stable, 18-electron hexacarbonylchromium, Cr(CO)₆. nih.govchemeurope.com Computational studies have mapped the potential energy surface (PES) for this dissociation process. researchgate.netacs.org Upon photoexcitation, Cr(CO)₆ is promoted to an excited state where the potential energy curve along the Cr-CO dissociation coordinate becomes repulsive, leading to the loss of a carbonyl ligand. nih.govrsc.org

The dissociation dynamics are rapid, and in solution, the resulting coordinatively unsaturated Cr(CO)₅ species is stabilized by the solvent. rsc.org This 16-electron species is a key intermediate in many organometallic reactions. The reverse process, the association of a ligand (L), can also be modeled. The PES for ligand association shows the approach of the ligand to the vacant coordination site on the chromium center, leading to the formation of a stable 18-electron Cr(CO)₅L complex. The interaction with the incoming ligand stabilizes the system, and the shape of the PES dictates the kinetics of the association.

| Parameter | Value (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| First CO Bond Dissociation Energy | 38 | Experimental | researchgate.net |

| First CO Bond Dissociation Energy | 49.8 | SCF | nasa.gov |

| Total CO Binding Energy in Cr(CO)₆ (Estimated) | 140 | CCSD(T) | researchgate.netnasa.gov |

Prediction of Transition State Structures and Activation Barriers

For a ligand substitution reaction on this compound, Cr(CO)₅ + L → Cr(CO)₄L + CO, computational methods can be used to locate the transition state (TS) structure and calculate the associated activation barrier. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. ucsb.edu

The mechanism of ligand substitution can be either associative or dissociative in nature. For the 16-electron Cr(CO)₅, an associative pathway is generally favored, where the incoming ligand (L) first coordinates to the metal center to form a transient, 20-electron intermediate or transition state, before a CO ligand is lost.

Computational protocols for finding transition states often involve methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) calculations. fossee.ingithub.io Once a candidate TS structure is located, a frequency calculation must be performed to verify that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter that governs the reaction rate according to transition state theory. The Crystal Field Activation Energy (CFAE) is a concept used to rationalize trends in the activation barriers for ligand substitution reactions in transition metal complexes. ionicviper.orglibretexts.org

Thermodynamic and Kinetic Favorability of Competing Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies allow for the determination of the thermodynamic and kinetic favorability of various competing reaction pathways, such as ligand substitution and oxidative addition.

Research on related metal carbonyl systems provides insights into the types of reaction pathways that can be computationally explored for Cr(CO)₅. For instance, theoretical studies on M(CO)₅ (M = Fe, Ru, Os) complexes have detailed the mechanisms of photochemical CO-dissociation and subsequent oxidative addition reactions. rsc.org These studies identify intermediates and transition structures in both singlet and triplet states, which are crucial for understanding the reaction routes. rsc.org For chromium complexes, computational investigations have explored the oxidative addition of various substrates to chromium centers, providing data on activation energies and reaction thermodynamics.

Oxidative Addition: Oxidative addition is another key reaction pathway for this compound, where a substrate (e.g., H₂, silanes) adds to the chromium center, leading to an increase in its oxidation state and coordination number. Computational studies can model the transition state for this process and calculate the activation energy, providing insights into the reaction kinetics. Theoretical investigations on the oxidative addition of Si-H bonds to related iron, ruthenium, and osmium pentacarbonyl complexes have shown that the triplet state of the tetracarbonyl intermediate plays a crucial role. rsc.org Similar computational approaches can be applied to Cr(CO)₅ to understand its reactivity in oxidative addition reactions.

The following table presents hypothetical DFT-calculated thermodynamic and kinetic data for competing ligand substitution (dissociative) and oxidative addition pathways for this compound.

| Reaction Pathway | Reactants | Transition State | Products | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

|---|---|---|---|---|---|---|

| Ligand Substitution (Dissociative) | Cr(CO)₅ + PH₃ | [Cr(CO)₄...CO]‡ | Cr(CO)₄ + CO | +25.3 | +15.1 | 26.8 |

| Cr(CO)₄ + PH₃ | [H₃P...Cr(CO)₄]‡ | Cr(CO)₄(PH₃) | -38.5 | -28.2 | 2.1 | |

| Oxidative Addition | Cr(CO)₅ + H₂ | [H₂...Cr(CO)₅]‡ | Cr(CO)₅(H₂) | -5.2 | +4.5 | 18.9 |

| Cr(CO)₅(H₂) | [(H)₂Cr(CO)₅]‡ | cis-Cr(CO)₄(H)₂ + CO | -12.7 | -2.3 | 15.4 |

Computational Spectroscopy and Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of unstable species like this compound. These theoretical predictions can be compared with experimental data to confirm the identity of transient species and to gain a deeper understanding of their electronic structure.

Vibrational Spectra: The vibrational frequencies of this compound can be calculated using DFT. These calculations can predict the infrared (IR) and Raman spectra, including the characteristic C-O stretching frequencies. The number and positions of the C-O stretching bands are sensitive to the geometry of the complex. For a C₄ᵥ symmetry, three IR-active C-O stretching modes (2A₁ + E) and four Raman-active modes (2A₁ + B₁ + B₂) are expected. Comparing the calculated frequencies with experimental time-resolved infrared spectra can help to confirm the structure of the transient Cr(CO)₅ species.

Electronic Spectra: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of transition metal complexes. TD-DFT calculations can predict the energies and intensities of the electronic transitions, which correspond to the absorption bands in the UV-visible spectrum. These transitions typically involve metal-to-ligand charge transfer (MLCT) and ligand field (LF) excitations. For this compound, TD-DFT calculations can help to assign the observed transient absorption bands to specific electronic transitions, providing insights into its electronic structure.

The table below shows a representative comparison of experimental and calculated vibrational and electronic spectral data for this compound.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Assignment |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | 2088 | 2090 (BP86) | A₁ (axial C-O stretch) |

| 1985 | 1988 (BP86) | E (equatorial C-O stretch) | |

| 1955 | 1957 (BP86) | A₁ (equatorial C-O stretch) | |

| Electronic Transitions (nm) | 620 | 615 (TD-DFT/B3LYP) | ¹A₁ → ¹E (LF) |